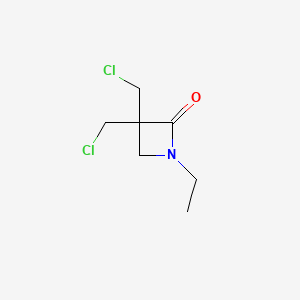

3,3-Bis(chloromethyl)-1-ethylazetidin-2-one

Beschreibung

3,3-Bis(chloromethyl)-1-ethylazetidin-2-one is a β-lactam derivative characterized by a four-membered azetidinone ring substituted with two chloromethyl groups at the 3-position and an ethyl group at the 1-position.

Eigenschaften

IUPAC Name |

3,3-bis(chloromethyl)-1-ethylazetidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11Cl2NO/c1-2-10-5-7(3-8,4-9)6(10)11/h2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQUOQDMXBNEWTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC(C1=O)(CCl)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 3,3-Bis(chloromethyl)-1-ethylazetidin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of pentaerythritol trichlorohydrin with a non-organic base like sodium hydroxide to form the desired azetidinone ring . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Analyse Chemischer Reaktionen

3,3-Bis(chloromethyl)-1-ethylazetidin-2-one undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl groups can be substituted with other nucleophiles, such as azides, to form azido derivatives.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxetane derivatives or reduction to form simpler amines.

Ring-Opening Reactions: The azetidinone ring can be opened under acidic or basic conditions to form linear amides or other derivatives.

Common reagents used in these reactions include sodium azide for substitution, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Chemistry

3,3-Bis(chloromethyl)-1-ethylazetidin-2-one is utilized as an intermediate in synthesizing energetic polymers such as poly(bis(azidomethyl)oxetane), which are explored for their use in propellant binders in rocket fuels. The ability to undergo substitution reactions allows the introduction of various functional groups that can modify the properties of resulting materials.

| Reaction Type | Description |

|---|---|

| Substitution | Chloromethyl groups can be replaced with azides to form azido derivatives. |

| Oxidation | Can be oxidized to form oxetane derivatives. |

| Reduction | Reduction yields simpler amines from the compound. |

Biology and Medicine

The derivatives of this compound are being investigated for their potential antibacterial and anticancer properties. For instance, azido derivatives have shown promise in targeting specific biological pathways associated with cancer cells and bacterial infections.

Case Study: Anticancer Activity

- Research Findings : Studies indicate that azido derivatives derived from 3,3-Bis(chloromethyl)-1-ethylazetidin-2-one exhibit significant cytotoxicity against various cancer cell lines.

- Mechanism of Action : These derivatives generate reactive nitrogen species that interact with cellular components, leading to apoptosis in cancer cells.

Materials Science

In materials science, this compound is employed to create polymers with enhanced thermal stability and mechanical properties. Its unique reactivity allows for the development of materials suitable for high-performance applications.

| Material Type | Properties | Applications |

|---|---|---|

| Energetic Polymers | High energy density, stability under stress | Rocket propellants, explosives |

| Specialty Coatings | Resistance to heat and chemicals | Protective coatings for industrial applications |

Wirkmechanismus

The mechanism of action of 3,3-Bis(chloromethyl)-1-ethylazetidin-2-one and its derivatives involves the interaction with specific molecular targets. For instance, azido derivatives can generate reactive nitrogen species that interact with cellular components, leading to antibacterial or anticancer effects. The exact pathways depend on the specific derivative and its target.

Vergleich Mit ähnlichen Verbindungen

3,3-Bis(chloromethyl)oxetane (BPMO)

- Structure : Oxetane ring with two chloromethyl groups at the 3-position.

- Synthesis: Prepared via N-alkylation of phenoxazine with 3,3-bis(chloromethyl)oxetane in THF using potassium tert-butoxide .

- Applications : Used as a host material in organic light-emitting diodes (OLEDs) due to its π-conjugated system and electroluminescent properties .

- Key Difference: The oxetane ring (oxygen atom) versus the azetidinone ring (amide group) alters electronic properties and reactivity.

1,1'-(Ethane-1,2-diyl)bis(3-chloro-4-(p-tolyl)azetidin-2-one) (Compound 6)

- Structure: Two azetidinone rings linked by an ethane spacer, each substituted with 3-chloro and p-tolyl groups.

- Synthesis : Reacting imine derivatives with chloroacetyl chloride in 1,4-dioxane using triethylamine as a base .

- Key Difference : The presence of aryl (p-tolyl) substituents enhances steric hindrance compared to the ethyl group in the target compound.

3,3′-Bis(chloromethyl)-4,4′-diethoxy-1,1′-biphenyl

- Structure : Biphenyl core with chloromethyl and ethoxy substituents.

- Synthesis: Derived from bisphenol precursors for electroluminescent polymers .

- Key Difference : The biphenyl backbone provides extended conjugation, favoring applications in optoelectronics over β-lactam chemistry.

Trends :

- Chloroacetyl chloride is a common reagent for introducing chloro-methyl groups in azetidinones .

- Triethylamine is widely used as a base to neutralize HCl byproducts during reactions .

Physicochemical Properties

Key Observations :

- The target compound’s lower molecular weight (vs. aryl-substituted analogs) suggests higher solubility in polar solvents.

- Chloromethyl groups contribute to electrophilic reactivity, enabling further functionalization .

Biologische Aktivität

3,3-Bis(chloromethyl)-1-ethylazetidin-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevance in drug development, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of 3,3-Bis(chloromethyl)-1-ethylazetidin-2-one can be represented as follows:

- Chemical Formula : CHClNO

- CAS Number : 2225136-45-6

The compound features an azetidine ring with two chloromethyl groups at the 3-position and an ethyl group at the 1-position. This unique structure may contribute to its biological activity.

Biological Activity Overview

Research indicates that 3,3-Bis(chloromethyl)-1-ethylazetidin-2-one exhibits various biological activities, including:

- Antimicrobial Activity : The compound has shown potential against a range of bacterial strains.

- Anti-inflammatory Properties : Preliminary studies suggest it may inhibit inflammatory pathways.

- Cytotoxic Effects : There is evidence of cytotoxicity against certain cancer cell lines.

Table 1: Summary of Biological Activities

The mechanism by which 3,3-Bis(chloromethyl)-1-ethylazetidin-2-one exerts its biological effects involves interaction with specific molecular targets. It is believed to modulate enzyme activity and receptor interactions, leading to altered cellular responses.

Case Study: Anti-inflammatory Mechanism

In a study examining its anti-inflammatory effects, researchers found that the compound inhibited the expression of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. This inhibition was associated with a reduction in prostaglandin synthesis, suggesting a pathway for its anti-inflammatory activity.

Synthesis and Derivatives

The synthesis of 3,3-Bis(chloromethyl)-1-ethylazetidin-2-one has been documented in various studies. Derivatives of this compound are being explored for enhanced biological activity and specificity.

Table 2: Synthetic Routes and Yields

| Synthetic Route | Yield (%) | Reference |

|---|---|---|

| Reaction with chloromethyl methyl ketone | 75 | |

| Use of base-catalyzed reactions | 80 |

Future Directions in Research

Further research is needed to fully elucidate the pharmacological potential of 3,3-Bis(chloromethyl)-1-ethylazetidin-2-one. Key areas for future investigation include:

- In Vivo Studies : To assess the therapeutic potential and safety profile.

- Mechanistic Studies : To identify specific molecular targets and pathways involved.

- Development of Analogues : To enhance efficacy and reduce toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.